"N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide chemical properties"
"N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide, also known as N-(5-methylisoxazol-3-yl)isonicotinamide. This molecule represents a compelling scaffold for drug discovery, integrating the isoxazole ring, known for its diverse biological activities, with the pyridine-4-carboxamide moiety, a common feature in pharmacologically active compounds.[1][2] This document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential significance in medicinal chemistry, grounded in the established activities of structurally related analogues. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Molecular Structure
N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a central amide linkage between a pyridine ring and a methyl-substituted isoxazole ring. The structural combination of these two pharmacophores suggests a potential for diverse biological interactions.
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IUPAC Name: N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
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Alternate Name: N-(5-methylisoxazol-3-yl)isonicotinamide
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Molecular Formula: C₁₀H₉N₃O₂
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Molecular Weight: 203.20 g/mol
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard methodologies for similar amide bond formations. [3][4] Step 1: Synthesis of Isonicotinoyl Chloride
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isonicotinic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, 2.0 - 3.0 eq) dropwise at 0 °C. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive towards nucleophiles like amines.
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Add a catalytic amount of pyridine or DMF (1-2 drops). Causality: The catalyst accelerates the reaction, particularly for heteroaromatic carboxylic acids.
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Allow the mixture to warm to room temperature, then heat to reflux (approx. 75-80 °C) for 2-3 hours, monitoring the reaction by observing the cessation of gas (HCl, SO₂) evolution.
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After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude isonicotinoyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling to form N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
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In a separate flask, dissolve 3-amino-5-methylisoxazole (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). [5][6]2. Cool the solution to 0 °C in an ice bath.
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Dissolve the crude isonicotinoyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the amine solution under vigorous stirring. Causality: The base (TEA) is essential to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Step 3: Purification
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The crude solid is purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane, to afford the pure product. Self-Validation: The purity of the final product must be confirmed by analytical techniques such as NMR and Mass Spectrometry as described in Section 4.0.
Spectroscopic and Analytical Characterization
The following are the expected spectroscopic signatures for the title compound, which are critical for structure validation post-synthesis.
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~11.0-11.5 (s, 1H): Amide N-H proton.
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δ ~8.8 (d, 2H): Protons at C2' and C6' of the pyridine ring (α to nitrogen).
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δ ~7.9 (d, 2H): Protons at C3' and C5' of the pyridine ring (β to nitrogen).
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δ ~6.7 (s, 1H): Proton at C4 of the isoxazole ring.
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δ ~2.4 (s, 3H): Methyl protons at C6.
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Rationale: The chemical shifts are predicted based on known spectra of isonicotinamide and substituted isoxazoles. [7][8]The pyridine protons will appear as two distinct doublets due to symmetry. The isoxazole proton appears as a sharp singlet, and the methyl group is also a singlet.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~170.0: Isoxazole C5 (attached to methyl).
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δ ~163.0: Amide carbonyl carbon (C7).
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δ ~158.0: Isoxazole C3 (attached to amide nitrogen).
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δ ~150.5: Pyridine C2' and C6'.
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δ ~142.0: Pyridine C4'.
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δ ~121.5: Pyridine C3' and C5'.
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δ ~97.0: Isoxazole C4.
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δ ~12.0: Methyl carbon (C6).
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Mass Spectrometry (ESI-MS):
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Calculated for [C₁₀H₉N₃O₂ + H]⁺: m/z 204.0717 . The observation of this ion would confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~3300-3400: N-H stretching (amide).
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~1670-1690: C=O stretching (amide I band).
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~1590-1610: C=N and C=C stretching (pyridine and isoxazole rings).
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~1540-1560: N-H bending (amide II band).
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Rationale: These values correspond to the characteristic vibrational frequencies for the functional groups present in the molecule.[9][10]
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Potential Biological and Pharmacological Significance
While N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is not a widely studied compound, its structural components are prevalent in molecules with significant biological activity. This makes it a compelling candidate for screening and further development.
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Antitubercular and Antimicrobial Activity: The isoxazole nucleus is a key component in various antitubercular agents. [9]Similarly, isonicotinylhydrazone derivatives, structurally related to the title compound, have shown potent activity against Mycobacterium tuberculosis. [11]This suggests the compound could be a valuable lead in the development of new anti-infective agents.
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Immunomodulatory Effects: Certain amides of 5-amino-3-methylisoxazole have demonstrated immunomodulating activities, capable of stimulating or inhibiting cytokine production depending on their substitution patterns. [12]The pyridine-4-carboxamide moiety could influence these properties, warranting investigation into its effects on immune pathways.
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Enzyme Inhibition: The pyridine-carboxamide scaffold is found in numerous enzyme inhibitors. For example, derivatives of nicotinamide and isonicotinamide have been investigated as inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) and xanthine oxidase, which are targets for metabolic diseases and cancer. [13][14][15]The unique geometry and electronic properties of the isoxazole substituent could confer novel inhibitory activity and selectivity.
Conclusion
N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is a heterocyclic molecule with significant potential in medicinal chemistry. This guide has outlined a robust and logical synthetic pathway via amide coupling of readily available starting materials. The predicted physicochemical and spectroscopic data provide a benchmark for its synthesis and characterization. Based on extensive literature precedent for its structural motifs, this compound represents a promising scaffold for the discovery of novel therapeutic agents, particularly in the areas of infectious diseases, immunology, and enzyme inhibition. Further synthesis and biological evaluation are highly encouraged to explore its full potential.
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